D-[1-2H]Mannose
Overview
Description
D-[1-2H]Mannose is a deuterated form of D-mannose, a simple sugar and a monosaccharide closely related to glucose. Its molecular formula is C6H12O6, and it exists as a six-carbon sugar, or hexose. Structurally, D-mannose is an epimer of glucose, differing only in the orientation of the hydroxyl group on the second carbon atom . D-mannose is naturally found in fruits and vegetables and is known for its low-calorie and non-toxic properties .
Mechanism of Action
Target of Action
D-[1-2H]Mannose, also known as (2R,5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, primarily targets uropathogenic Escherichia coli (E. coli) that invades urothelial cells and forms quiescent bacterial reservoirs . These bacteria are the major cause of urinary tract infections (UTIs), particularly in adult women .
Mode of Action
This compound acts by inhibiting the adhesion of bacteria to the urothelium . It mimics urothelial barrier function by binding free D-mannose in the urine rather than proteins on the vesical cell’s surface . As a result, bacteria are trapped in the urinary flow and consequently eliminated by the urinary tract .
Biochemical Pathways
D-Mannose is transported into mammalian cells through facilitated diffusion by glucose transporters (GLUT). Once inside the cell, mannose is phosphorylated by hexokinase to produce mannose-6-phosphate . This process is part of the mannose metabolism pathway, which plays a crucial role in the formation of N-linked oligosaccharides of glycoproteins .
Result of Action
The primary result of D-Mannose’s action is the prevention of bacterial adhesion to the urothelium, thereby reducing the incidence of UTIs . This anti-adhesive effect of D-Mannose is particularly beneficial in managing recurrent UTIs, offering an alternative approach to antibiotic treatment .
Action Environment
The efficacy and stability of D-Mannose can be influenced by various environmental factors. For instance, regional differences in antibiotic resistance can impact the effectiveness of D-Mannose as an alternative treatment for UTIs . .
Biochemical Analysis
Biochemical Properties
D-[1-2H]Mannose interacts with various enzymes, including D-lyxose isomerase (LIase), D-mannose isomerase (MIase), cellobiose 2-epimerase (CEase), and D-mannose 2-epimerase (MEase) . These enzymes are discussed in detail with regard to their biochemical characteristics, catalytic efficiency, and reaction kinetics for D-mannose production .
Cellular Effects
This compound exhibits many physiological benefits on health, including effects on the immune system, diabetes mellitus, intestinal diseases, and urinary tract infections . It influences cell function by promoting insulin secretion and aiding treatment for a deficiency in phosphomannose isomerase .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various enzymes. For instance, it acts as a substrate for D-mannose-producing enzymes, leading to changes in enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known that D-mannose production using chemical synthesis and plant extraction cannot meet the requirements of the industry .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as LIase, MIase, CEase, and MEase, which play crucial roles in D-mannose production .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-[1-2H]Mannose can be synthesized through various methods, including chemical synthesis and enzymatic conversion. One common method involves the use of microbial enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase . These enzymes catalyze the conversion of D-glucose or D-fructose to D-mannose under specific conditions.
Industrial Production Methods: Industrial production of D-mannose typically involves extraction from natural sources such as fruits, herbs, and palm. The main extraction methods include acid hydrolysis, thermal hydrolysis, and enzymatic hydrolysis . For example, D-mannose can be extracted from palm kernel using acid hydrolysis, followed by purification processes to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: D-[1-2H]Mannose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the thiol-ene click reaction, where allyl and propargyl D-mannose derivatives react with thiols and azides to form polyhydroxyl sulfides and triazoles .
Common Reagents and Conditions: Common reagents used in the reactions of D-mannose include thiols, azides, and metal catalysts. For example, the propargylation of D-mannose can be achieved using tin-mediated propargylation
Properties
IUPAC Name |
(2R,5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4?,5?,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-QBVPYQBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H](C(C([C@@H](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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